5-Bromo-3-methylpentyl acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
125161-79-7 |
|---|---|
Molecular Formula |
C8H15BrO2 |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
(5-bromo-3-methylpentyl) acetate |
InChI |
InChI=1S/C8H15BrO2/c1-7(3-5-9)4-6-11-8(2)10/h7H,3-6H2,1-2H3 |
InChI Key |
BDTWCRYXFRYVAL-UHFFFAOYSA-N |
SMILES |
CC(CCOC(=O)C)CCBr |
Canonical SMILES |
CC(CCOC(=O)C)CCBr |
Synonyms |
5-Bromo-3-methylpentyl acetate |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 3 Methylpentyl Acetate
Direct Synthetic Pathways and Reaction Optimization
Direct, non-stereoselective syntheses of 5-bromo-3-methylpentyl acetate (B1210297) provide efficient access to the racemic compound. These routes can be optimized by careful selection of starting materials, reagents, and reaction conditions to maximize yield and purity.
Bromination of Methyl 3-Methylpentanoate Derivatives
A plausible, albeit indirect, pathway to 5-bromo-3-methylpentyl acetate can be conceptualized starting from derivatives of 3-methylpentanoic acid. A common strategy in organic synthesis involves the selective transformation of functional groups. In this context, a multi-step sequence beginning with the reduction of a suitable 3-methylpentanoic acid derivative to the corresponding alcohol, 3-methyl-1,5-pentanediol, would be a logical first step.
This diol can then undergo selective monobromination. The differentiation between the two primary hydroxyl groups is challenging and may lead to a mixture of products. However, by controlling stoichiometric amounts of a brominating agent, such as hydrobromic acid, a statistical distribution favoring the mono-substituted product can be achieved. Subsequent acetylation of the remaining hydroxyl group would then yield the target compound, this compound. Optimization of this pathway would involve fine-tuning the conditions for both the selective bromination and the final esterification step to maximize the yield of the desired product.
A general representation of this synthetic transformation is as follows:
| Step | Reactant(s) | Reagent(s) | Product(s) |
| 1 | 3-Methyl-1,5-pentanediol | HBr (catalytic) | 5-Bromo-3-methylpentan-1-ol |
| 2 | 5-Bromo-3-methylpentan-1-ol | Acetic Anhydride, Pyridine | This compound |
Esterification of Bromo-Substituted Alcohols
A more direct and efficient synthesis of this compound involves the esterification of a pre-synthesized bromo-substituted alcohol. The key intermediate for this pathway is 5-bromo-3-methylpentan-1-ol. This precursor can be prepared from 3-methyl-1,5-pentanediol through a selective monobromination reaction, for instance, by treatment with aqueous hydrobromic acid diva-portal.org.
Once the bromo-alcohol is obtained and purified, it can be readily esterified to the target acetate. A standard and effective method for this transformation is the reaction with acetic anhydride in the presence of a base such as pyridine. The pyridine acts as a catalyst and also serves to neutralize the acetic acid byproduct formed during the reaction. This method is generally high-yielding and proceeds under mild conditions.
The reaction parameters for the esterification can be optimized to ensure complete conversion and minimize side reactions. This includes controlling the reaction temperature, the stoichiometry of the reagents, and the reaction time.
| Reactant | Reagent(s) | Product |
| 5-Bromo-3-methylpentan-1-ol | Acetic Anhydride, Pyridine | This compound |
Synthesis from Cyclic Precursors via Ring-Opening and Functionalization
An elegant and highly efficient route to this compound utilizes the ring-opening of a cyclic ether precursor. Specifically, 4-methyltetrahydropyran can be converted directly to the target compound in a single step acs.org. This transformation is achieved by reacting 4-methyltetrahydropyran with acetyl bromide in the presence of a Lewis acid catalyst, such as zinc(II) chloride acs.org.
The reaction proceeds via the coordination of the Lewis acid to the oxygen atom of the cyclic ether, which activates the ring towards nucleophilic attack by the bromide ion from acetyl bromide. This results in the cleavage of a C-O bond and the formation of the bromo-substituted pentyl acetate. This method is particularly advantageous as it is a one-pot synthesis that can provide the desired product in high yield.
Optimization of this reaction would involve exploring different Lewis acid catalysts, solvent systems, and reaction temperatures to maximize the yield and regioselectivity of the ring-opening.
| Reactant | Reagent(s) | Catalyst | Product | Yield |
| 4-Methyltetrahydropyran | Acetyl Bromide | Zinc(II) chloride | This compound | 89.0% acs.org |
Stereoselective Synthesis of this compound and Analogues
The presence of a chiral center at the 3-position of this compound means that it can exist as two enantiomers. The synthesis of enantiomerically pure forms of this compound and its analogues is of significant interest, as the biological activity of chiral molecules is often dependent on their stereochemistry. Stereoselective synthesis can be achieved through chiral resolution of a racemic mixture or by employing enzymatic and catalytic asymmetric methods.
Chiral Resolution Techniques for Enantiomeric Purity
Chiral resolution is a common strategy for separating a racemic mixture into its individual enantiomers. For the synthesis of enantiopure this compound, a logical approach would be to resolve a chiral precursor, such as 3-methyl-1,5-pentanediol. This can be achieved through several methods, including the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the chiral auxiliary.
A particularly effective method for the resolution of diols is through enzymatic kinetic resolution. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the acylation of one enantiomer of the racemic diol. For instance, reacting racemic 3-methyl-1,5-pentanediol with an acyl donor in the presence of a lipase like Candida antarctica lipase B (CALB) could lead to the selective formation of a monoacetate of one enantiomer, leaving the other enantiomer of the diol unreacted. These two products, the chiral monoacetate and the unreacted chiral diol, can then be separated by conventional chromatographic methods. The separated enantiomers of the diol can then be carried forward to synthesize the corresponding enantiomers of this compound.
Enzymatic and Catalytic Asymmetric Synthetic Approaches
As an alternative to resolving a racemic mixture, asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. For a molecule like this compound, an asymmetric synthesis would likely focus on establishing the chiral center in a precursor molecule with high enantioselectivity.
Enzymatic and catalytic asymmetric methods offer powerful tools for achieving this. For example, the asymmetric reduction of a prochiral ketone precursor could be used to generate a chiral alcohol with high enantiomeric excess. While a direct precursor to this compound with a ketone functionality is not immediately obvious, a multi-step synthesis could be designed that incorporates such a key asymmetric step.
A more direct approach could involve the desymmetrization of a prochiral precursor. For instance, a prochiral 3-methyl-1,5-pentanedioic acid derivative could be selectively reduced to a chiral lactone using a chiral catalyst. This chiral lactone could then be further transformed into the desired enantiomer of 3-methyl-1,5-pentanediol, which can then be converted to the target bromoacetate.
Green Chemistry Principles in the Synthesis of Bromoalkyl Esters
The synthesis of bromoalkyl esters, including this compound, is increasingly being evaluated through the lens of green chemistry. This approach aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles involve the selection of sustainable materials, maximization of atom economy, and minimization of waste.
Sustainable Reagent and Solvent Selection in Reaction Design
The application of green chemistry principles to the synthesis of bromoalkyl esters critically involves the careful selection of reagents and solvents to minimize environmental impact and enhance safety. sigmaaldrich.com Traditional methods often rely on hazardous materials, prompting research into greener alternatives that offer comparable or superior performance. sigmaaldrich.com
Sustainable Reagents: For the bromination step in the synthesis of compounds like this compound, traditional methods might use molecular bromine (Br₂), which is highly toxic and corrosive. nih.gov Green chemistry encourages the use of alternative brominating agents with improved safety and environmental profiles. researchgate.net N-bromosuccinimide (NBS) is a common alternative that can offer better selectivity under controlled conditions. nih.gov Another sustainable approach is the in situ generation of bromine from safer, more stable salts like potassium bromide (KBr) and an oxidant such as potassium bromate (KBrO₃) or sodium hypochlorite (NaOCl). nih.govresearchgate.net This method avoids the transportation and handling of bulk molecular bromine, significantly enhancing process safety. nih.gov
For the esterification part of the synthesis, moving away from hazardous coupling reagents is a key goal. rsc.org The Steglich esterification, for example, traditionally uses carbodiimides in solvents like dichloromethane (DCM). rsc.org Research has identified greener alternatives such as Mukaiyama's reagent, which can be used in more benign solvents. rsc.org
Sustainable Solvents: Solvent selection is a cornerstone of green reaction design, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste. The ideal green solvent is non-toxic, biodegradable, derived from renewable resources, and easily recyclable. sigmaaldrich.com Bio-based solvents, such as bio-ethanol and bio-ethyl acetate, are chemically identical to their petrochemical counterparts but are derived from renewable feedstocks, reducing reliance on fossil fuels. sigmaaldrich.com Other innovative solvents like Cyrene™, a bio-based dipolar aprotic solvent, are being developed as safer replacements for N,N-dimethylformamide (DMF). sigmaaldrich.com For certain reactions, greener alternatives like ionic liquids, deep eutectic solvents, or even water (potentially with a phase-transfer catalyst) are being explored to replace conventional volatile organic compounds. researchgate.net
The following table summarizes traditional versus sustainable options for reactions relevant to the synthesis of bromoalkyl esters.
| Reaction Type | Traditional Reagent/Solvent | Sustainable Alternative | Green Chemistry Benefit |
| Bromination | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS); In situ generation from KBr/KBrO₃ or HBr/NaOCl nih.govresearchgate.net | Reduced toxicity, corrosivity, and handling hazards. nih.gov |
| Esterification | Carbodiimides (e.g., DCC) | Mukaiyama's Reagent; Enzymatic Catalysis rsc.org | Avoids hazardous reagents and byproducts. rsc.org |
| Solvent | Dichloromethane (DCM), Chloroform, DMF | Dimethyl Carbonate (DMC), Bio-Ethyl Acetate, Cyrene™, Polarclean™ sigmaaldrich.comrsc.orgfrontiersin.org | Reduced toxicity, improved biodegradability, derived from renewable sources. sigmaaldrich.com |
Atom Economy and Waste Minimization Strategies in Process Development
Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comwjpmr.com A reaction with high atom economy maximizes the use of raw materials and inherently generates less waste. primescholars.com
The synthesis of this compound can be achieved through various routes. One documented method involves the ring-opening of 4-methyltetrahydropyran with acetyl bromide, catalyzed by zinc(II) chloride. lookchem.com This type of reaction, an addition reaction, is generally characterized by high atom economy, as all atoms from the reactants are incorporated into the final product.
Calculating Atom Economy: The percent atom economy is calculated using the formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the synthesis of this compound from 4-methyltetrahydropyran and acetyl bromide:
Reactant 1: 4-methyltetrahydropyran (C₆H₁₂O), Molecular Weight: 100.16 g/mol
Reactant 2: Acetyl bromide (C₂H₃BrO), Molecular Weight: 122.95 g/mol
Product: this compound (C₈H₁₅BrO₂), Molecular Weight: 223.11 g/mol
In this ideal scenario, the atom economy would be:
% Atom Economy = (223.11 / (100.16 + 122.95)) x 100 = (223.11 / 223.11) x 100 = 100%
The following table details this calculation.
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| 4-methyltetrahydropyran | C₆H₁₂O | 100.16 | Reactant |
| Acetyl bromide | C₂H₃BrO | 122.95 | Reactant |
| Total Reactant Mass | 223.11 | ||
| This compound | C₈H₁₅BrO₂ | 223.11 | Desired Product |
| Atom Economy (%) | 100% |
While the theoretical atom economy is 100%, practical waste minimization involves several other strategies. Catalytic amounts of reagents are preferable to stoichiometric ones because catalysts are not consumed in the reaction. primescholars.com The development of recyclable catalysts is a key area of research. researchgate.net Furthermore, process optimization to minimize the formation of byproducts, even in reactions with high atom economy, is crucial. primescholars.com Adopting continuous flow processes can also reduce waste and improve safety compared to batch processing. nih.govresearchgate.net The use of novel reaction media like Polarclean™, which can facilitate product isolation and catalyst reuse, represents another effective strategy for minimizing waste in the synthesis of specialty chemicals. frontiersin.orgnih.gov
Chemical Reactivity and Mechanistic Studies of 5 Bromo 3 Methylpentyl Acetate
Nucleophilic Substitution Reactions Involving the Bromine Atom
The carbon-bromine bond in 5-Bromo-3-methylpentyl acetate (B1210297) is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This makes the molecule susceptible to nucleophilic substitution reactions.
Reactivity Patterns of the Bromoalkyl Moiety
5-Bromo-3-methylpentyl acetate is a primary alkyl halide. Primary alkyl halides typically undergo nucleophilic substitution via the S(_N)2 (bimolecular nucleophilic substitution) mechanism. vedantu.comfiveable.me This mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral. vedantu.com
The general reaction can be represented as:
Nu + R-Br → Nu-R + Br
Where Nu is a nucleophile and R is the 3-methylpentyl acetate group. A variety of nucleophiles can be employed, leading to a diverse range of products. ncert.nic.in
Table 1: Examples of Nucleophilic Substitution Products from a Primary Alkyl Bromide
| Nucleophile (Nu) | Reagent Example | Product (R-Nu) | Product Class |
| Hydroxide (B78521) (OH) | NaOH | R-OH | Alcohol |
| Alkoxide (R'O) | NaOR' | R-OR' | Ether |
| Cyanide (CN) | NaCN | R-CN | Nitrile |
| Iodide (I) | NaI | R-I | Alkyl Iodide |
| Hydrosulfide (HS) | NaSH | R-SH | Thiol |
| Azide (N(_3)) | NaN(_3) | R-N(_3) | Azide |
This table presents generalized data for primary alkyl bromides and is intended to be illustrative of the potential reactivity of this compound.
Influence of Steric and Electronic Factors on Substitution Pathways
The rate and mechanism of nucleophilic substitution reactions are significantly influenced by steric and electronic factors.
Steric Hindrance: The presence of a methyl group at the 3-position (the (\beta)-carbon relative to the bromine) in this compound introduces some steric bulk near the reaction center. libretexts.orglibretexts.org While it is a primary alkyl halide, this (\beta)-branching can slightly decrease the rate of the S(_N)2 reaction compared to a straight-chain analogue like 1-bromopentane. libretexts.org Increased steric hindrance around the electrophilic carbon makes it more difficult for the nucleophile to approach for the backside attack required in an S(_N)2 reaction. masterorganicchemistry.com However, as a primary halide, the S(_N)2 pathway is still expected to be the predominant mechanism over the S(_N)1 pathway, which is favored for more sterically hindered tertiary halides. viu.cayoutube.com
Electronic Factors: The electron-withdrawing nature of the bromine atom polarizes the C-Br bond, making the carbon atom electrophilic and thus susceptible to attack by nucleophiles. The alkyl chain itself is electron-donating, which has a minimal effect on the reactivity of this primary halide compared to the dominant steric factors.
Transformations of the Acetate Ester Group
The acetate ester group in this compound can undergo several important transformations, most notably hydrolysis and transesterification.
Hydrolytic Cleavage Mechanisms
Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. chemistrysteps.comucalgary.ca
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which activates the carbonyl group towards nucleophilic attack by water. chemguide.co.ukyoutube.com The reaction is reversible, and the mechanism is the reverse of the Fischer esterification. chemistrysteps.comyoutube.com To drive the reaction to completion, a large excess of water is typically used. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the alkoxide leaving group. The reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol. chemistrysteps.commasterorganicchemistry.com
Table 2: General Mechanisms of Ester Hydrolysis
| Catalyst | Key Steps | Nature of Reaction |
| Acid (H(_3)O) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of alcohol. | Reversible |
| Base (OH) | 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of alkoxide. 4. Deprotonation of carboxylic acid. | Irreversible |
This table outlines the generalized mechanisms for ester hydrolysis. ucalgary.cachemguide.co.ukmasterorganicchemistry.com
Transesterification Reactions and Derivative Formation
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com A variety of catalysts, including mineral acids (like H(_2)SO(_4)), metal salts, and enzymes, can be used to facilitate this transformation. researchgate.netorganic-chemistry.org For instance, the transesterification of ethyl acetate with various alcohols has been achieved using solid catalysts like Na(_2)Si(_2)O(_5). ntnu.no The reaction is an equilibrium process, and it can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products. masterorganicchemistry.combiofueljournal.com
This reaction would allow for the synthesis of different esters from this compound, for example:
This compound + R'OH (\rightleftharpoons) 5-Bromo-3-methylpentyl R'-oate + Ethanol (B145695)
Redox Chemistry of this compound
The term redox reaction refers to a chemical reaction where the oxidation states of atoms are changed through the transfer of electrons. uci.edu
In the context of this compound, the bromoalkyl moiety is the primary site for redox reactions. The carbon atom attached to the bromine has a higher oxidation state than a carbon in an alkane due to the electronegativity of the bromine. libretexts.org
Alkyl bromides can be reduced, typically involving the cleavage of the carbon-bromine bond. acs.org Electrochemical reduction of alkyl bromides often proceeds via the transfer of an electron to the C-Br bond, leading to a radical anion that then fragments to an alkyl radical and a bromide ion. acs.org This alkyl radical can then be further reduced to a carbanion or can participate in other reactions.
Conversely, the oxidation of alkyl halides is less common but can be achieved under specific conditions, often involving photoredox catalysis. nih.govrsc.org These reactions can generate radical intermediates that can participate in various coupling reactions. dtu.dk The ester group is generally stable to typical redox conditions that would affect the alkyl bromide moiety.
Reduction of the Ester Moiety to Corresponding Alcohols
The ester functionality in this compound can be readily reduced to the corresponding primary alcohol, 5-bromo-3-methylpentan-1-ol. This transformation is a fundamental reaction in organic synthesis, typically achieved using complex metal hydrides. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this conversion, though milder reagents like lithium borohydride (B1222165) (LiBH₄) can also be employed. nih.gov The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol.
The general scheme for this reduction is as follows:
Reactant: this compound
Reagent: Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄) nih.gov
Solvent: Aprotic ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF)
Product: 5-bromo-3-methylpentan-1-ol
This reduction is highly efficient and selective for the ester group, typically leaving the carbon-bromine bond and the alkyl framework intact under controlled conditions. The resulting bromo-alcohol is a valuable bifunctional intermediate for further synthetic modifications. For instance, in multi-step syntheses, esters are often reduced to alcohols which are then converted into better leaving groups, such as bromides, for subsequent substitution reactions. nih.gov
Oxidation of Alkyl Chains and Methyl Groups
In contrast, C-H bonds adjacent to activating groups, such as aromatic rings (benzylic positions), can be selectively oxidized. masterorganicchemistry.com For example, alkyl groups on a benzene (B151609) ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). masterorganicchemistry.com This reactivity is attributed to the stabilization of the radical intermediate by the adjacent aromatic system. The alkyl chain in this compound lacks such activation, making selective oxidation difficult. Any attempt to force oxidation would likely lead to a complex mixture of products, including cleavage of the carbon-carbon backbone or reaction at the carbon alpha to the bromine or ester group.
Coupling Reactions and Carbon-Carbon Bond Formation Strategies
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine atom in this compound serves as an effective handle for such transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid. libretexts.org Importantly, recent advancements have expanded the scope of the Suzuki reaction to include unactivated alkyl bromides containing β-hydrogens, which were previously challenging substrates. nih.govorganic-chemistry.org The reaction is compatible with a wide array of functional groups, including esters. nih.gov The catalytic cycle involves the oxidative addition of the alkyl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
Interactive Data Table: Typical Conditions for Suzuki Coupling of Unactivated Alkyl Bromides
| Component | Example | Purpose | Citation |
|---|---|---|---|
| Alkyl Halide | This compound | Electrophilic partner | |
| Boronic Acid | Aryl-, Vinyl-, or Alkyl-boronic acid | Nucleophilic partner | organic-chemistry.org |
| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Catalyst precursor | organic-chemistry.org |
| Ligand | PCy₃ or P(t-Bu)₂Me | Stabilizes Pd and facilitates catalytic cycle | nih.govorganic-chemistry.org |
| Base | K₃PO₄ or KOt-Bu | Activates the boronic acid for transmetalation | organic-chemistry.orgorganic-chemistry.org |
| Solvent | Toluene or tert-Amyl alcohol | Reaction medium | organic-chemistry.org |
| Temperature | Room Temperature to 80 °C | Reaction condition | nih.govnih.gov |
Sonogashira Coupling: The Sonogashira coupling reaction typically joins terminal alkynes with aryl or vinyl halides. libretexts.orgresearchgate.net The standard catalytic system uses a palladium(0) catalyst and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine. walisongo.ac.id The reaction mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. While highly effective for sp²-hybridized halides, the use of unactivated sp³-hybridized alkyl bromides like this compound in Sonogashira couplings is less common and more challenging. However, specialized catalytic systems have been developed to extend this methodology to alkyl electrophiles.
Other Metal-Mediated and Organocatalytic Coupling Reactions
Beyond palladium catalysis, other metal-mediated and metal-free organocatalytic strategies can be employed to form C-C bonds using alkyl bromides.
Other Metal-Mediated Reactions: Nickel-catalyzed cross-electrophile couplings have emerged as a powerful method for C(sp³)–C(sp³) bond formation between different alkyl electrophiles, such as an alkyl bromide and an alkyl tosylate. acs.org Additionally, zinc-mediated Negishi-like couplings can react alkyl halides with aryl halides under palladium catalysis. sigmaaldrich.com These reactions often tolerate sensitive functional groups and provide alternative pathways for constructing complex carbon skeletons.
Organocatalytic Reactions: Metal-free catalysis offers a green alternative to traditional methods. N-Heterocyclic Carbenes (NHCs) can catalyze the coupling of unactivated alkyl halides with aldehydes to produce ketones. researchgate.netrsc.org Another innovative approach is the photochemical organocatalytic borylation of alkyl bromides. acs.org This method uses a nucleophilic organic catalyst and visible light to generate radicals via an Sₙ2 mechanism, enabling the conversion of alkyl bromides into valuable alkyl boronic esters, which can then be used in subsequent Suzuki couplings. acs.org
Role as a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The dual functionality of this compound makes it a versatile synthetic intermediate. The presence of two distinct reactive sites—the alkyl bromide and the acetate ester—allows for sequential and selective modifications, enabling the construction of more complex molecular architectures.
The carbon-bromine bond serves as a key site for introducing new carbon-carbon or carbon-heteroatom bonds. As discussed, this can be achieved through various palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling could attach an aryl or vinyl group, while a Sonogashira reaction could introduce an alkynyl moiety. nih.govlibretexts.org This versatility is critical in the synthesis of pharmaceuticals and other biologically active molecules, where structures containing similar bromo-alkyl motifs are used as key building blocks. nih.govgoogleapis.com
The ester group provides another point for synthetic elaboration. It can be hydrolyzed to a carboxylic acid or, more commonly, reduced to a primary alcohol (5-bromo-3-methylpentan-1-ol). nih.gov This alcohol can then be further functionalized. For example, it could be oxidized to an aldehyde or carboxylic acid, or converted into another leaving group to facilitate further nucleophilic substitution reactions. A synthetic strategy reported in the literature involves the reduction of an ester to an alcohol, followed by conversion to a bromide, which is then displaced by a nucleophile to build a more complex target molecule. nih.gov The ability to perform these transformations makes this compound, and related structures, valuable starting materials in synthetic organic chemistry. The compound itself has also been identified as a chemical constituent from the marine alga Chara baltica. ijpsonline.com
Building Block for Advanced Chemical Structures
This compound is a bifunctional organic molecule that serves as a versatile building block in the synthesis of more complex chemical structures. Its utility stems from the presence of two distinct reactive sites: a primary alkyl bromide and an acetate ester. This arrangement allows for a range of sequential chemical transformations, making it a valuable synthon for constructing specific carbon skeletons, particularly those with a chiral methyl-branched motif.
The primary bromide at the C5 position is an excellent electrophilic site for nucleophilic substitution reactions (SN2). It can also be converted into a nucleophilic organometallic species, such as a Grignard reagent. The acetate group at the C1 position functions as a stable protecting group for the corresponding primary alcohol. This ester is generally resilient to conditions used to form and react Grignard reagents, enabling selective reaction at the bromide terminus. Following the construction of the desired carbon backbone, the acetate can be readily hydrolyzed under acidic or basic conditions to liberate the primary alcohol for further functionalization, such as oxidation or etherification.
A notable application demonstrating the utility of the closely related 5-bromo-3-methylpentyl scaffold is in the synthesis of the C10 side-chain required for (R,R,R)-α-tocopherol (Vitamin E). A German patent outlines a synthetic route starting from (3S)-3-methylvalerolactone to produce an optically active C5 building block, (3R)-5-bromo-3-methyl-pentanoic acid ethyl ester, which is analogous to this compound. google.com
The synthesis begins with the ring-opening of (3S)-3-methylvalerolactone with bromine in ethanol to yield (3R)-5-bromo-3-methyl-pentanoic acid ethyl ester with high efficiency. google.com This key intermediate possesses the necessary stereochemistry and functional handles for elongation.
Table 1: Synthesis of the C5 Building Block
| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 1 | (3S)-3-methylvalerolactone | Br₂, absolute ethanol, room temperature, 2.5 h | (3R)-5-bromo-3-methyl-pentanoic acid ethyl ester | 89% | google.com |
This C5 building block is then coupled with an isopropyl group to form a C8 intermediate. Specifically, the bromo-ester is reacted with a Grignard reagent, isopropyl magnesium bromide, in the presence of a lithium cuprate (B13416276) catalyst (Li₂CuCl₄) to form (R)-3,7-dimethyl-octanoic acid ethyl ester. google.com This reaction showcases the role of the bromide as a handle for carbon-carbon bond formation.
Table 2: Elongation of the C5 Building Block to a C10 Side-Chain Precursor
| Step | Starting Material | Reagents and Conditions | Product | Reference |
| 2 | (3R)-5-bromo-3-methyl-pentanoic acid ethyl ester | Isopropyl magnesium bromide, Li₂CuCl₄, THF, 0°C | (R)-3,7-dimethyl-octanoic acid ethyl ester | google.com |
| 3 | (R)-3,7-dimethyl-octanoic acid ethyl ester | 1. LiAlH₄ (Reduction) 2. TsCl (Tosylation) 3. NaI (Finkelstein reaction) | (R)-1-Iodo-3,7-dimethyloctane | google.com |
The resulting C8 ester is subsequently reduced and converted to an iodide, which serves as the final C10 side-chain precursor for coupling with the chroman head of tocopherol. Although this specific documented example utilizes an ethyl ester, the synthetic strategy is directly applicable to this compound. The acetate would similarly serve as a protected alcohol, allowing for Grignard coupling at the bromide site, followed by deprotection and further modification to achieve the desired advanced chemical structure.
Another study reports the use of 1-acetoxy-5-bromo-3-methylpentane, an isomer of the title compound, in the synthesis of racemic analogues of insect pheromones, further highlighting the utility of this structural motif in building complex natural product analogues. researchgate.net
Advanced Analytical Methodologies for Characterization and Detection of 5 Bromo 3 Methylpentyl Acetate
Chromatographic Separation and Identification Techniques
Chromatography is a fundamental technique for the separation and purification of 5-Bromo-3-methylpentyl acetate (B1210297). The choice of method depends on the analytical goal, whether it is for identification, quantification, or isolation of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and semi-volatile compounds like 5-Bromo-3-methylpentyl acetate. The technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection power of mass spectrometry.
In a typical GC-MS analysis, the sample containing this compound is first vaporized and introduced into the GC column. Separation is achieved based on the compound's boiling point and affinity for the stationary phase within the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).
The resulting mass spectrum provides a molecular fingerprint. For this compound (C₈H₁₅BrO₂), the mass spectrometer would detect the molecular ion peak, which would appear as a characteristic doublet due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The subsequent fragmentation pattern is crucial for structural confirmation. Expected fragmentation pathways include:
Loss of the acetoxy group: Cleavage of the ester bond can lead to the loss of a neutral CH₃COO radical, resulting in a bromo-methylpentyl carbocation.
Alpha-cleavage: Fragmentation adjacent to the carbonyl group can produce the highly stable acetyl cation (CH₃CO⁺) at an m/z of 43.
Cleavage of the C-Br bond: Loss of a bromine radical can also occur.
Modern GC-MS techniques facilitate the identification of compounds in complex mixtures by comparing the obtained spectra with established spectral libraries. jmchemsci.com
The structure of this compound contains a chiral center at the third carbon atom (C-3), meaning it can exist as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the premier method for separating these enantiomers. phenomenex.com
Chiral HPLC operates on the principle of forming transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. chiralpedia.com These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for each enantiomer, allowing for their separation and quantification.
Several types of CSPs are available, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type "brush" phases being common choices for separating a wide variety of chiral compounds, including esters. phenomenex.comhplc.eu The separation can be performed in different modes:
Normal Phase: Typically uses non-polar mobile phases like hexane (B92381) and an alcohol modifier (e.g., isopropanol).
Reversed Phase: Employs polar mobile phases, such as acetonitrile (B52724) and water. sielc.com
The development of a successful chiral separation method requires careful optimization of the mobile phase composition, flow rate, and temperature to achieve baseline resolution of the enantiomeric peaks. nih.gov This technique is indispensable for stereoselective synthesis and purity assessment in pharmaceutical and chemical research. hplc.eu
Column chromatography is a fundamental and widely used technique for the purification of chemical compounds on both small (analytical) and large (preparative) scales. longdom.orgcolumn-chromatography.com For this compound, this method is essential for its isolation from reaction mixtures, removing unreacted starting materials, byproducts, and other impurities.
The process involves a stationary phase, most commonly silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃), packed into a glass column. orgchemboulder.com The crude mixture containing this compound is loaded onto the top of the column. A liquid mobile phase (eluent), typically a mixture of solvents with varying polarities (e.g., hexane and ethyl acetate), is then passed through the column. orgchemboulder.com
Separation occurs based on the differential adsorption of the components to the stationary phase. column-chromatography.com Less polar compounds have a weaker interaction with the polar silica gel and are eluted more quickly by a non-polar mobile phase. More polar compounds interact more strongly and require a more polar mobile phase to be eluted. Given the moderate polarity of the ester and bromide functional groups in this compound, it can be effectively separated from both less polar and more polar impurities by carefully selecting the eluent system, either through isocratic (constant solvent composition) or gradient (changing solvent composition) elution. The separated fractions are collected sequentially and can be analyzed by methods like Thin-Layer Chromatography (TLC) to identify those containing the pure product. orgchemboulder.com
Spectroscopic Characterization Methods
Spectroscopic methods are used to elucidate the molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation. These techniques provide detailed information about the connectivity of atoms and the nature of the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H (proton) and ¹³C NMR spectra provide a wealth of information about the molecular framework of this compound.
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and the connectivity to neighboring protons. The predicted ¹H NMR spectrum of this compound would show distinct signals for each unique proton in the molecule.
| Predicted ¹H NMR Data for this compound | |||
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (on acetate) | ~2.05 | Singlet (s) | 3H |
| -CH₃ (on C3) | ~0.90 | Doublet (d) | 3H |
| -CH₂- (C1) | ~4.10 | Triplet (t) | 2H |
| -CH₂- (C5) | ~3.40 | Triplet (t) | 2H |
| -CH- (C3) | ~1.80 | Multiplet (m) | 1H |
| -CH₂- (C2, C4) | ~1.50 - 1.70 | Multiplet (m) | 4H |
| Chemical shifts are relative to TMS and can vary based on the deuterated solvent used. sigmaaldrich.comcarlroth.com |
¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, attached electronegative atoms).
| Predicted ¹³C NMR Data for this compound | |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (carbonyl) | ~171.0 |
| -CH₂-O- (C1) | ~64.0 |
| -CH₂-Br (C5) | ~34.0 |
| -CH- (C3) | ~32.0 |
| -CH₂- (C4) | ~39.0 |
| -CH₂- (C2) | ~36.0 |
| -CH₃ (on acetate) | ~21.0 |
| -CH₃ (on C3) | ~19.5 |
| Chemical shifts can vary based on the deuterated solvent. rsc.org |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, the key functional groups are the ester and the alkyl bromide.
The spectrum is dominated by a very strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch. researchgate.net The presence of the C-O bonds of the ester group gives rise to other strong bands in the fingerprint region. spectroscopyonline.com The C-Br bond also has a characteristic absorption, although it is typically weaker and found at lower wavenumbers.
| Characteristic IR Absorption Bands for this compound | ||
| Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | 1750 - 1735 | Strong, Sharp |
| C-O Stretch (Ester, Asymmetric) | 1250 - 1230 | Strong |
| C-O Stretch (Ester, Symmetric) | 1100 - 1030 | Strong |
| C-H Stretch (sp³ Aliphatic) | 2960 - 2850 | Medium to Strong |
| C-Br Stretch | 600 - 500 | Medium to Weak |
| Data derived from typical values for ester and alkyl halide functional groups. acs.orgrasayanjournal.co.inchem-soc.si |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) stands as a definitive analytical technique for the unambiguous molecular confirmation of this compound. This method provides the high-resolution and mass accuracy necessary to determine the elemental composition of the parent molecule and its fragments, thereby distinguishing it from isobaric interferences. The presence of a bromine atom in the structure of this compound yields a characteristic isotopic pattern that serves as a crucial diagnostic tool in its identification.
The molecular formula of this compound is C8H15BrO2. lookchem.com The monoisotopic mass of this compound is determined by the most abundant isotopes of its constituent elements. A key feature in the mass spectrum of a brominated compound is the presence of two major isotopes of bromine, 79Br and 81Br, which have a near 1:1 natural abundance. chemguide.co.uklibretexts.org This results in a pair of molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, separated by two mass-to-charge units (m/z). chemguide.co.uklibretexts.org This distinctive isotopic signature is a powerful indicator of the presence of a single bromine atom in the molecule.
In HRMS analysis, the exact mass of the molecular ion is measured with high precision, typically to within a few parts per million (ppm). This allows for the calculation of a unique elemental formula, providing a high degree of confidence in the compound's identity.
| Molecular Ion | Elemental Composition | Theoretical Monoisotopic Mass (m/z) | Relative Abundance (%) |
|---|---|---|---|
| [M]+• | C8H1579BrO2 | 222.0255 | 100 |
| [M+2]+• | C8H1581BrO2 | 224.0235 | ~97.7 |
Beyond the confirmation of the molecular formula, HRMS coupled with fragmentation techniques, such as tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation of this compound is expected to follow characteristic pathways for esters and alkyl halides.
Common fragmentation patterns for esters involve cleavage of the bond adjacent to the carbonyl group. libretexts.orgchemistrynotmystery.comwhitman.edu For this compound, this could result in the loss of the alkoxy group or the acetyl group. Additionally, McLafferty rearrangement is a common fragmentation pathway for esters with a sufficiently long alkyl chain. chemistrynotmystery.comwhitman.edu The presence of the bromine atom will also influence fragmentation, with cleavage of the carbon-bromine bond being a possibility.
The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to these fragment ions, further corroborating the proposed structure.
| Proposed Fragment Ion | Elemental Composition | Theoretical Monoisotopic Mass (m/z) | Description of Neutral Loss/Fragmentation Pathway |
|---|---|---|---|
| [M-CH3COOH]+• | C6H1179Br | 162.0095 | Loss of acetic acid |
| [M-CH3COO]+ | C6H1279Br | 163.0173 | Loss of acetate radical |
| [M-Br]+ | C8H15O2 | 143.1072 | Loss of bromine radical |
| [CH3CO]+ | C2H3O | 43.0184 | Acylium ion |
Theoretical and Computational Chemistry Studies of 5 Bromo 3 Methylpentyl Acetate
Quantum Chemical Calculations of Electronic Structure and Properties
There is a notable absence of specific research articles detailing quantum chemical calculations performed on 5-bromo-3-methylpentyl acetate (B1210297). Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine optimized molecular geometry, electron distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. This information is crucial for predicting the molecule's reactivity and physical properties.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. At present, there are no specific computational studies in the available literature that focus on the reaction mechanisms involving 5-bromo-3-methylpentyl acetate. Such research would be valuable for understanding its synthesis, degradation, and potential applications in chemical reactions.
Conformational Analysis and Stereochemical Impact on Reactivity
The presence of a chiral center at the third carbon atom and the flexibility of the pentyl chain suggest that this compound can exist in various conformations and as different stereoisomers. A thorough conformational analysis, typically performed using computational methods, would identify the most stable conformers and the energy barriers between them. This analysis is critical for understanding how the three-dimensional structure of the molecule influences its chemical reactivity, but specific studies on this compound are not currently published.
Investigation of Intermolecular Interactions, including Halogen Bonding
The bromine atom in this compound has the potential to participate in halogen bonding, a type of non-covalent interaction where the halogen acts as an electrophilic species. While the study of halogen bonds is an active area of research, with investigations into molecules containing bromine, specific computational or experimental studies detailing these interactions for this compound are not found in the surveyed literature. mdpi.com Such studies would provide insight into its solid-state packing, and interactions with other molecules.
Catalytic System Interactions and Mechanistic Insights
Understanding how this compound interacts with catalysts is essential for developing efficient chemical transformations. Computational modeling can offer mechanistic insights into these interactions, revealing the role of the catalyst in lowering activation energies and directing reaction pathways. However, there is a lack of published research specifically detailing the computational investigation of catalytic systems involving this compound.
Environmental Considerations and Fate of 5 Bromo 3 Methylpentyl Acetate
Environmental Distribution and Transport Mechanisms
The distribution of halogenated organic compounds in the environment is governed by their physical and chemical properties. nih.govnih.gov Like many similar substances, 5-Bromo-3-methylpentyl acetate (B1210297) is likely to enter the environment through industrial wastewater, volatilization and leaching from products, or disposal of consumer goods. nih.gov Once released, these compounds can cycle between air, water, and soil. nih.gov
Halogenated organic compounds are often resistant to natural degradation processes and can be transported over long distances from their original source. nih.gov Their tendency to accumulate in the environment is a significant concern, with studies showing their presence in air, water, soil, sediment, and sewage sludge, even in remote locations like the Arctic. nih.gov The transport of these chemicals can occur through atmospheric deposition (both wet and dry) and water currents. nih.govnih.gov
Key properties influencing the environmental distribution of 5-Bromo-3-methylpentyl acetate are its water solubility, vapor pressure, and octanol-water partition coefficient (LogP). A LogP of 2.36 suggests a moderate potential for bioaccumulation in organisms. lookchem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H15BrO2 |
| Molecular Weight | 223.11 g/mol |
| LogP | 2.36070 |
| PSA (Polar Surface Area) | 26.30000 |
Data sourced from LookChem lookchem.com
Degradation Pathways in Aquatic and Terrestrial Environments
Halogenated organic compounds are generally characterized by their limited biodegradability and persistence in the environment. nih.gov However, they can undergo transformation through various abiotic and biotic processes.
Abiotic Degradation:
Photodegradation: Sunlight, particularly UV radiation, can break down brominated compounds. nih.govresearchgate.net For instance, certain brominated flame retardants (BFRs) degrade photochemically in organic solvents, aqueous systems, and on soils and sediments, often forming less brominated, but potentially more persistent and toxic, compounds. nih.gov
Chemical Reactions: These compounds can react with other chemicals or radicals present in the environment. nih.gov In aquatic environments, catalytic oxidation with agents like hydrogen peroxide can be employed to degrade halogenated organics into less toxic substances, and ultimately to carbon dioxide and water. researchgate.net
Biotic Degradation:
Microbial Degradation: Microorganisms play a crucial role in the breakdown of halogenated compounds. mdpi.comnih.gov The primary mechanism is often dehalogenation, which involves the cleavage of the carbon-halogen bond. mdpi.com This can occur through several enzymatic pathways, including hydrolysis, reduction, or oxygen-dependent mechanisms. mdpi.com In anaerobic conditions, a process called reductive dechlorination (or dehalogenation) is common for breaking down compounds with strong carbon-halogen bonds. mdpi.com
Consortia Activity: Microbial consortia, rather than single strains, are often more effective at biodegrading pollutants, especially at contaminated sites where a mixture of chemicals is present. mdpi.com The metabolic diversity within these communities enhances their resilience and degradation capabilities. mdpi.com
Formation of Related Halogenated Organic Compounds in Environmental Matrices
The presence of this compound and similar compounds in the environment can lead to the formation of other halogenated substances. This can occur through the transformation of the parent compound or through reactions of other chemicals with bromide ions present in the environment.
For example, during water treatment processes like chlorination, the presence of bromide ions in the water source can lead to the formation of brominated byproducts. researchgate.net Hypochlorous acid can rapidly oxidize bromide to hypobromous acid, which then reacts with organic matter to form brominated compounds. researchgate.net Studies have shown that disinfectants like peracetic acid can also contribute to the formation of bromoform when bromide is present in the water, even in the absence of other dissolved organic matter. researchgate.netnih.govacs.org
Furthermore, the degradation of complex brominated compounds can result in the formation of simpler, yet still halogenated, transformation products. For instance, the breakdown of tetrabromobisphenol A (TBBPA) derivatives in soil has been shown to produce novel brominated transformation products through processes like ether bond breakage and debromination. acs.org Similarly, the metabolism of BFRs in organisms can lead to the formation of hydroxylated compounds. researchgate.net
Natural Occurrence of Brominated Organic Compounds and Biosynthetic Analogues
A vast number of organobromine compounds are produced naturally, particularly in marine environments. researchgate.net Over 1,600 naturally occurring organobromine compounds had been identified by the early 2000s, and this number continues to grow. researchgate.netpku.edu.cn These compounds are produced by a wide array of organisms, including marine algae, sponges, corals, tunicates, and bacteria. researchgate.net
Marine organisms are a prolific source of halogenated natural products. nih.gov This is attributed to the high concentration of halide ions, particularly bromide, in seawater. nih.gov
Marine Algae: Marine algae, especially red algae, are significant producers of brominated metabolites. researchgate.netnih.gov As much as 90% of secondary metabolites from red algae may contain bromine. nih.gov Examples include brominated sesquiterpenes and indoles. nih.gov
Sponges: Marine sponges have yielded numerous biologically active brominated alkaloids, such as pseudoceramines. nih.gov
Cyanobacteria: These marine microorganisms are also known to produce a variety of halogenated compounds, including brominated substances like lyngbyastatin 10. nih.gov
Other Marine Invertebrates: Organisms like gorgonians have been found to contain brominated metabolites such as 2-bromo-N-methyltryptamine and 6-bromo-N-methyltryptamine. nih.gov
The great diversity of these naturally occurring compounds means that they can constitute a significant portion of the total extractable organobromine (EOBr) found in marine organisms. pku.edu.cn
Table 2: Examples of Naturally Occurring Brominated Compounds in Marine Organisms
| Compound Name | Source Organism | Organism Type |
| Aplysistatin | Laurencia sp. | Red Algae |
| 5-acetoxypalisadin B | Laurencia sp. | Red Algae |
| 2,3,5,6-tetrabromoindole | Laurencia sp. | Red Algae |
| Lyngbyastatin 10 | Lyngbya semiplena | Cyanobacteria |
| 2-bromo-N-methyltryptamine | Paramuricea clavata | Gorgonian |
| 6-bromo-N-methyltryptamine | Paramuricea clavata | Gorgonian |
| Pseudoceramine B | Pseudoceratina sp. | Sponge |
Data sourced from various studies on marine natural products. nih.govnih.gov
The biosynthesis of halogenated compounds in nature is primarily carried out by a class of enzymes known as halogenases. researchgate.netmdpi.com These enzymes catalyze the formation of carbon-halogen bonds. nih.gov
There are several distinct mechanisms that nature utilizes to activate and incorporate halogens into organic substrates. frontiersin.orgresearchgate.net
Haloperoxidases: These enzymes use hydrogen peroxide to oxidize halide ions (like Br⁻) into a reactive, electrophilic "X+" species, likely hypohalous acid (HOBr). researchgate.netfrontiersin.org This reactive halogenating species then substitutes onto electron-rich substrates, such as aromatic rings or alkenes. nih.govfrontiersin.org Vanadium-dependent haloperoxidases (V-HPOs) have been discovered in seaweeds. nih.gov
Flavin-Dependent Halogenases (FDHs): This versatile group of enzymes is capable of electrophilic halogenation on a wide range of substrates, including aromatic rings and conjugated systems. mdpi.comescholarship.org They utilize a flavin cofactor to generate the reactive halogenating species. mdpi.com A recently discovered family of FDHs from marine cyanobacteria has even shown the ability to halogenate terminal alkynes. escholarship.org
Non-Heme Iron Halogenases: These enzymes depend on non-heme iron, α-ketoglutarate, and molecular oxygen to perform halogenation. mdpi.com
The prevalence of brominated metabolites in marine life, despite chloride being more abundant in seawater, suggests a high specificity and efficiency of these enzymatic systems for bromide. nih.gov
Q & A
Basic: How can the purity of 5-Bromo-3-methylpentyl acetate be reliably assessed?
Methodological Answer:
Purity analysis should combine chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–254 nm) is recommended for quantifying impurities. Gas chromatography (GC) with flame ionization detection can also be used if the compound is volatile under heating. Cross-validate results with -NMR integration of characteristic peaks (e.g., acetate methyl at ~2.05 ppm and bromine-adjacent protons at ~3.5–4.5 ppm). Purity thresholds (>95%) should align with standards for brominated intermediates in synthetic workflows .
Basic: What synthetic routes are viable for preparing this compound?
Methodological Answer:
Two primary routes are suggested:
Esterification : React 5-bromo-3-methylpentanol with acetyl chloride in anhydrous dichloromethane, using pyridine as a base to scavenge HCl.
Bromination : Brominate 3-methylpentenyl acetate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl.
Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) and purify via flash chromatography. Yields can be optimized by controlling stoichiometry and reaction time .
Advanced: How does steric hindrance from the 3-methyl group influence nucleophilic substitution reactions of this compound?
Methodological Answer:
The 3-methyl group introduces steric bulk near the bromine, reducing accessibility for S2 mechanisms. Kinetic studies (e.g., using NaN in DMSO) can compare reaction rates with linear analogs. Computational modeling (DFT) may predict transition-state geometries. For S1 pathways, evaluate carbocation stability via trapping experiments (e.g., using HO or alcohols). Steric effects may favor elimination over substitution under basic conditions .
Basic: What storage conditions are required to prevent degradation?
Methodological Answer:
Store at 0–6°C in amber glass vials under inert gas (N or Ar) to minimize hydrolysis of the acetate group and bromine displacement. Stability studies under accelerated conditions (40°C/75% RH) can determine shelf life. Use Karl Fischer titration to monitor moisture ingress in stored batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
